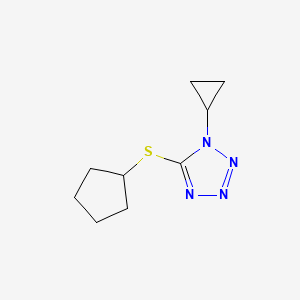![molecular formula C14H20BrNO B7548207 1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine](/img/structure/B7548207.png)
1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is also known as B-Methyl-4-Bromophenylpiperidine or B-Methyl-4-Bromobenzhydrylpiperidine. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Applications De Recherche Scientifique
1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine has potential applications in medicinal chemistry. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential as an antidepressant and anxiolytic agent. Moreover, it has been studied for its potential to treat drug addiction and withdrawal symptoms.
Mécanisme D'action
The exact mechanism of action of 1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to interact with the opioid receptors, which may contribute to its analgesic effects.
Biochemical and physiological effects:
Studies have shown that 1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine has anti-inflammatory and analgesic effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, it has been shown to reduce pain sensitivity in animal models. This compound has also been shown to have anticonvulsant effects and may be useful in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine in lab experiments is its potential to modulate the activity of neurotransmitters and opioid receptors. This makes it a promising candidate for the development of new drugs for the treatment of various neurological and psychiatric disorders. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine. One of the areas of interest is its potential as an antidepressant and anxiolytic agent. Further studies are needed to investigate its efficacy and safety in treating these conditions. Another area of interest is its potential to treat drug addiction and withdrawal symptoms. More research is needed to understand its mechanism of action and its potential as a treatment option. Moreover, there is a need for further research on the synthesis and optimization of this compound to improve its bioavailability and pharmacological properties.
Méthodes De Synthèse
The synthesis of 1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine involves the reaction of 4-bromobenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The resulting product is then treated with formaldehyde and methanol to obtain the final product. The yield of this synthesis method is around 70-80%.
Propriétés
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-(methoxymethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-17-11-13-3-2-8-16(10-13)9-12-4-6-14(15)7-5-12/h4-7,13H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQDSXJKEVQZHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN(C1)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B7548128.png)



![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-pyridin-3-ylmethanone](/img/structure/B7548160.png)
![1-methyl-N-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7548166.png)

![ethyl 4-{[(2-ethylphenyl)amino]sulfonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B7548178.png)
![7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B7548180.png)

![7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B7548186.png)
![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone](/img/structure/B7548189.png)
![N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B7548193.png)
